molecular formula C6H4F2INO2S B14014129 2-(Iododifluoromethylsulfonyl)pyridine

2-(Iododifluoromethylsulfonyl)pyridine

Katalognummer: B14014129
Molekulargewicht: 319.07 g/mol
InChI-Schlüssel: TUGXERXANAEBEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Iododifluoromethylsulfonyl)pyridine is a chemical compound that features a pyridine ring substituted with an iododifluoromethylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iododifluoromethylsulfonyl)pyridine typically involves the introduction of the iododifluoromethylsulfonyl group onto a pyridine ring. One common method includes the reaction of pyridine with iododifluoromethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Iododifluoromethylsulfonyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminodifluoromethylsulfonylpyridine derivative .

Wissenschaftliche Forschungsanwendungen

2-(Iododifluoromethylsulfonyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential as a precursor in the synthesis of drugs with antifungal or antibacterial properties.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(Iododifluoromethylsulfonyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the iododifluoromethylsulfonyl group. This group can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, the compound’s ability to undergo redox reactions makes it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(Iododifluoromethylsulfonyl)pyridine is unique due to the presence of the iodine atom, which can be selectively replaced in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives .

Eigenschaften

Molekularformel

C6H4F2INO2S

Molekulargewicht

319.07 g/mol

IUPAC-Name

2-[difluoro(iodo)methyl]sulfonylpyridine

InChI

InChI=1S/C6H4F2INO2S/c7-6(8,9)13(11,12)5-3-1-2-4-10-5/h1-4H

InChI-Schlüssel

TUGXERXANAEBEM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)S(=O)(=O)C(F)(F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.